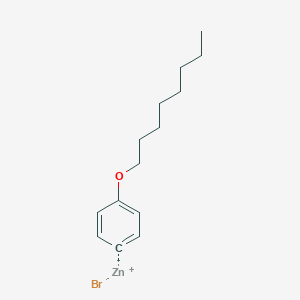
4-(Octyloxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Octyloxy)phenylZinc bromide is an organozinc compound with the molecular formula C14H21BrOZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Octyloxy)phenylZinc bromide can be synthesized through the direct insertion of zinc into 4-(octyloxy)bromobenzene. This process typically involves the use of zinc powder and a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the air and moisture sensitivity of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Octyloxy)phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. This compound can also participate in substitution reactions, where the zinc-bromide bond is replaced by other functional groups .
Common Reagents and Conditions
The most common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out in solvents like THF or dimethylformamide (DMF) under an inert atmosphere .
Major Products Formed
The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-(Octyloxy)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials, including liquid crystals and organic semiconductors
Mechanism of Action
The mechanism of action of 4-(Octyloxy)phenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the phenyl group is transferred from zinc to the palladium or nickel catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the catalyst. The molecular targets and pathways involved are primarily the metal catalysts and the electrophilic partners in the reaction .
Comparison with Similar Compounds
Similar Compounds
- PhenylZinc bromide
- 4-MethoxyphenylZinc bromide
- 4-(Hexyloxy)phenylZinc bromide
Uniqueness
4-(Octyloxy)phenylZinc bromide is unique due to its octyloxy substituent, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in the synthesis of compounds where the octyloxy group is desired for its hydrophobic properties and electronic effects .
Properties
Molecular Formula |
C14H21BrOZn |
|---|---|
Molecular Weight |
350.6 g/mol |
IUPAC Name |
bromozinc(1+);octoxybenzene |
InChI |
InChI=1S/C14H21O.BrH.Zn/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;;/h8-9,11-12H,2-6,10,13H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
UVNIBZFKXXGZJF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















